1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine
Description
1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine is a four-membered azetidine derivative featuring dual sulfonyl substituents. The compound’s structure includes a 3-fluoro-4-methoxyphenylsulfonyl group at position 1 and a furan-2-ylmethylsulfonyl group at position 3. These substituents confer distinct electronic and steric properties: the fluorine atom enhances electronegativity and metabolic stability, while the methoxy group contributes to solubility.
Properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)sulfonyl-3-(furan-2-ylmethylsulfonyl)azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO6S2/c1-22-15-5-4-12(7-14(15)16)25(20,21)17-8-13(9-17)24(18,19)10-11-3-2-6-23-11/h2-7,13H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWJVHKDTCMFTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Azetidine Ring:
- Starting from a suitable azetidine precursor, the azetidine ring is formed through cyclization reactions.
- Reaction conditions often involve the use of strong bases or acids to facilitate ring closure.
Chemical Reactions Analysis
Types of Reactions: 1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy positions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine exerts its effects depends on its specific application:
Biological Targets: In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Pathways Involved: The exact pathways can vary, but common mechanisms include inhibition of enzyme activity or receptor antagonism.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Core Structure and Ring Strain
- Azetidine vs. This strain may enhance binding affinity in pharmacological contexts but complicate synthesis .
- Azetidine vs. Triazole : Triazoles (as in ) exhibit aromatic stability and are common in agrochemicals, whereas azetidines are less explored but gaining traction in medicinal chemistry due to their compact geometry .
Substituent Effects
- Fluoro vs. Chloro : The target compound’s 3-fluoro substituent offers higher electronegativity and metabolic resistance compared to the chloro analog in the pyrrolidine derivative, which may improve bioavailability .
- Dual Sulfonyl Groups : Unique to the target compound, dual sulfonyl groups could enable synergistic interactions with biological targets (e.g., enzymes or receptors) compared to single-sulfonyl analogs like the JAK inhibitor in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
